molecular formula C8H4Br2N2 B6182320 4,8-dibromo-2,6-naphthyridine CAS No. 2613384-41-9

4,8-dibromo-2,6-naphthyridine

Cat. No.: B6182320
CAS No.: 2613384-41-9
M. Wt: 287.9
InChI Key:
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Description

4,8-Dibromo-2,6-naphthyridine is a heterocyclic compound with the molecular formula C8H4Br2N2. It is a derivative of naphthyridine, which consists of two fused pyridine rings. The presence of bromine atoms at the 4 and 8 positions of the naphthyridine ring system imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dibromo-2,6-naphthyridine typically involves the bromination of 2,6-naphthyridine. One common method is the treatment of 2,6-naphthyridine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4,8-Dibromo-2,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,8-Dibromo-2,6-naphthyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,8-dibromo-2,6-naphthyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-1,5-naphthyridine
  • 2,6-Dibromo-1,5-naphthyridine
  • 2,7-Dibromo-1,5-naphthyridine

Uniqueness

Compared to other dibromo-naphthyridines, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

2613384-41-9

Molecular Formula

C8H4Br2N2

Molecular Weight

287.9

Purity

95

Origin of Product

United States

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